![molecular formula C17H22N2O2 B2789424 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide CAS No. 851402-94-3](/img/structure/B2789424.png)
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide
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Description
“N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide” is a chemical compound with a complex structure. It is related to the class of compounds known as 4-hydroxy-2-quinolones, which are valuable in drug research and development . This class of compounds has been the subject of many publications due to their interesting pharmaceutical and biological activities .
Scientific Research Applications
Antimicrobial Properties
4-hydroxy-2-quinolones exhibit antimicrobial activity against various pathogens. Researchers have explored their potential as antibacterial and antifungal agents. These compounds may interfere with microbial DNA replication or other essential cellular processes, making them promising candidates for drug development .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Some 4-hydroxy-2-quinolones have demonstrated anti-inflammatory properties by modulating immune responses. These compounds could be investigated further for their potential in treating inflammatory conditions .
Anticancer Activity
Certain 4-hydroxy-2-quinolones exhibit cytotoxic effects against cancer cells. Researchers have studied their mechanisms of action and explored their potential as chemotherapeutic agents. These compounds may interfere with cancer cell growth, survival, or metastasis .
Metal Chelation
4-hydroxy-2-quinolones can form stable complexes with metal ions. Their metal-chelating properties have implications in various fields, including environmental remediation, catalysis, and drug design. These complexes may be used to selectively bind and remove toxic metals from contaminated environments .
Photophysical Applications
Some 4-hydroxy-2-quinolones exhibit interesting photophysical properties, such as fluorescence. Researchers have explored their use as fluorescent probes for biological imaging, sensing, and tracking cellular processes. These compounds could find applications in diagnostics and research .
Heterocycle Synthesis
4-hydroxy-2-quinolones serve as building blocks for synthesizing larger heterocyclic compounds. Their unique structure allows for diverse transformations, leading to the formation of four- to seven-membered heterocycles. These derivatives may have novel biological activities and applications .
properties
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-10(2)16(20)18-6-5-13-9-14-7-11(3)12(4)8-15(14)19-17(13)21/h7-10H,5-6H2,1-4H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYHHMOVXZZCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide |
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